2-Bromo-5-ethynylpyridine

Vue d'ensemble

Description

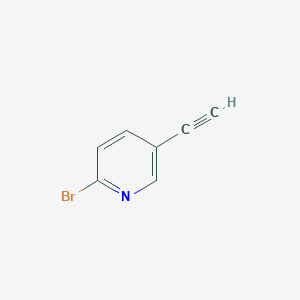

2-Bromo-5-ethynylpyridine is an organic compound with the molecular formula C7H4BrN. It is a derivative of pyridine, where the bromine atom is substituted at the second position and an ethynyl group is attached at the fifth position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-5-ethynylpyridine can be synthesized through various methods. One common approach involves the bromination of 5-ethynylpyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the reaction conditions, ensuring high purity and consistent quality of the final product.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The bromine atom at position 2 undergoes palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl or alkynyl derivatives.

Sonogashira Coupling

2-Bromo-5-ethynylpyridine reacts with terminal acetylenes via Sonogashira coupling to form ethynyl-substituted pyridines. This reaction is catalyzed by Pd(PPh₃)₄/CuI in the presence of a base (e.g., triethylamine) under inert conditions .

Example Reaction: Key Conditions:

- Solvent: THF or DMF

- Temperature: 60–80°C

- Yield: 60–85%

Suzuki-Miyaura Coupling

The bromine can be replaced with aryl or heteroaryl groups using boronic acids. This reaction is critical for synthesizing biaryl structures .

Example Reaction: Key Conditions:

- Solvent: Dioxane/water

- Temperature: 90–100°C

- Yield: 70–92%

Electrophilic Substitution Reactions

The electron-deficient pyridine ring directs electrophilic substitutions to the meta position, though reactivity is modulated by the ethynyl and bromine groups.

Nitration and Halogenation

Limited data exists, but analogous bromopyridines undergo nitration at elevated temperatures (e.g., H₂SO₄/HNO₃ at 50°C) .

Reactions Involving the Ethynyl Group

The ethynyl group participates in cycloadditions, hydrohalogenation, and coordination chemistry.

Hydrohalogenation

The ethynyl group reacts with HCl or HBr to form halogenated alkenes. For example, hydrochlorination yields 5-bromo-2-(1-chlorovinyl)pyridine .

Example Reaction: Key Conditions:

- Solvent: Dichloromethane

- Temperature: 0–25°C

- Yield: 75–90%

Click Chemistry

The ethynyl group undergoes Huisgen cycloaddition with azides to form triazoles under Cu(I) catalysis .

Coordination Chemistry

This compound acts as a ligand for transition metals. On Ag(111) surfaces, it forms self-assembled structures via silver-ethynyl interactions .

Example Application:

- Surface-confined synthesis of metal-organic frameworks (MOFs) for catalytic or electronic applications.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Bromo-5-ethynylpyridine is utilized in the synthesis of biologically active compounds. Its derivatives have shown potential as pharmaceuticals targeting various diseases, including cancer and neurological disorders.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on cancer cell lines. For instance, studies have reported that certain modifications to the pyridine ring enhance the compound's potency against specific tumor types .

Agrochemicals

The compound serves as a precursor in the development of agrochemicals, particularly herbicides and fungicides. Its ethynyl group enhances biological activity and selectivity towards target organisms.

Case Study: Herbicide Development

In a study published in agricultural chemistry journals, this compound was incorporated into formulations that demonstrated effective weed control with minimal environmental impact .

Material Science

In materials science, this compound is explored for its role in creating advanced materials such as polymers and nanocomposites.

Case Study: Polymer Synthesis

Researchers have successfully used this compound in the synthesis of conductive polymers, which are crucial for electronic applications. The incorporation of ethynyl groups has been shown to improve electrical conductivity and thermal stability .

Data Tables

Mécanisme D'action

The mechanism of action of 2-Bromo-5-ethynylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The ethynyl group can form covalent bonds with active site residues, while the pyridine ring can engage in π-π interactions or hydrogen bonding with target proteins. These interactions can modulate the activity of the target, leading to desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-5-iodopyridine: Similar structure but with an iodine atom instead of an ethynyl group.

2-Bromo-5-methylpyridine: Contains a methyl group at the fifth position instead of an ethynyl group.

2-Chloro-5-ethynylpyridine: Similar structure with a chlorine atom instead of bromine.

Uniqueness

2-Bromo-5-ethynylpyridine is unique due to the presence of both a bromine atom and an ethynyl group, which confer distinct reactivity and versatility in chemical synthesis. The ethynyl group allows for coupling reactions, while the bromine atom facilitates substitution reactions, making it a valuable intermediate in the synthesis of diverse organic compounds.

Activité Biologique

2-Bromo-5-ethynylpyridine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various molecular targets, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and an ethynyl group attached to a pyridine ring. This configuration enhances its reactivity and interaction with biological molecules. The compound's molecular formula is C_7H_6BrN, and it exhibits properties that make it suitable for various applications in organic synthesis and pharmaceutical development.

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors in biological systems. The ethynyl group can facilitate π-π interactions or covalent bonding with proteins, potentially modulating their activity.

Key Biological Activities

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens. Studies have shown that such derivatives can inhibit bacterial growth by targeting essential metabolic pathways.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, possibly through the activation of specific signaling pathways involved in cell death.

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of various enzymes, including cyclin-dependent kinases (CDKs) and other critical targets in cancer therapy. Its structural features may enhance binding affinity, making it a candidate for further drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to its SAR:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine and ethynyl groups on pyridine | Antimicrobial, anticancer |

| 5-Ethynylpyridine | Lacks bromine | Reduced activity |

| 2-Bromo-3-ethynylpyridine | Different substitution pattern | Variable activity |

The presence of the bromine atom and the ethynyl group significantly influences the compound's biological properties, enhancing its potential as a therapeutic agent.

Case Studies

- Antimicrobial Studies : A study conducted on various pyridine derivatives, including this compound, demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that modifications at the pyridine ring could enhance antimicrobial efficacy.

- Cancer Cell Line Testing : In vitro studies using human cancer cell lines revealed that this compound effectively inhibited cell proliferation and induced apoptosis. Mechanistic studies suggested that the compound activates caspase pathways, leading to programmed cell death.

- Enzyme Inhibition Assays : Investigations into the inhibitory effects of this compound on CDK enzymes showed promising results, with IC50 values indicating effective inhibition compared to standard inhibitors.

Propriétés

IUPAC Name |

2-bromo-5-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRORYOXBXUUDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514359 | |

| Record name | 2-Bromo-5-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569672-28-2 | |

| Record name | 2-Bromo-5-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.